3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Description
3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS: 1272755-90-4, molecular formula: C₁₃H₁₄BrFN₂O) is a spirocyclic compound featuring a 1,4-diazaspiro[4.4]nonan-2-one core substituted with a 4-bromo-2-fluorophenyl group. Its structural uniqueness lies in the spirocyclic framework, which imposes conformational rigidity, and the halogenated aromatic ring, which enhances electronic and steric properties. This compound is commercially available with ≥95% purity (Shanghai Yuanye Bio-Technology Co., Ltd.) and has applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O/c14-8-3-4-9(10(15)7-8)11-12(18)17-13(16-11)5-1-2-6-13/h3-4,7,11,16H,1-2,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBWGOVZKOZNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(C(=O)N2)C3=C(C=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one typically involves the formation of the spirocyclic core followed by the introduction of the bromo and fluoro substituents. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance binding affinity and selectivity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The bromo and fluoro substituents can enhance its binding affinity through halogen bonding and other interactions.
Comparison with Similar Compounds
3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS: 1149586-63-9)
- Key Difference : Lacks the fluorine atom at the 2-position of the phenyl ring.
- This compound is also available at 95% purity (AK Scientific) .
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS: 1272755-96-0)
- Key Difference : Bromine is at the 2-position of the phenyl ring instead of the 4-position.
- Impact: The altered bromine position creates distinct steric and electronic environments.
Core Structure Modifications
1-Methyl-3-(phenylmethyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS: 864516-74-5)
- Key Difference : Incorporates a methyl group at the 1-position and a benzyl group at the 3-position.
Physical Properties :
Property Value Boiling Point 415.3±38.0 °C (Predicted) Density 1.14±0.1 g/cm³ pKa 5.88±0.40 - Impact : The benzyl group increases hydrophobicity and molecular weight, while the methyl group may enhance metabolic stability .
1,7-Diazaspiro[4.4]nonan-2-one TFA Salt (CAS: 1566649-47-5)
- Key Difference : Features a 1,7-diazaspiro core instead of 1,4-diazaspiro.
Pharmacologically Relevant Analogs
Compounds such as 3-(3-dimethylaminopropyl)-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone (PF 43(1), USP41) share halogenated aromatic systems but differ in core structure. The cyano and dimethylaminopropyl groups in these analogs introduce polar functionalities absent in the target compound, suggesting divergent pharmacokinetic profiles .
Research Findings and Implications
- Structural Rigidity : The spirocyclic framework in the target compound restricts conformational flexibility, a feature critical for enhancing binding specificity in drug design .
- Halogen Effects : Bromine and fluorine synergize to improve lipophilicity and membrane permeability, while fluorine’s electronegativity may enhance interactions with enzymes or receptors .
Biological Activity
3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthetic routes, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₄BrFN₂O
- Molecular Weight : 313.165 g/mol
- CAS Number : 1272755-90-4
The compound features a spirocyclic structure, which is significant in enhancing binding affinity to biological targets due to its three-dimensional conformation. The presence of bromine and fluorine substituents is crucial for its biological activity.
The biological activity of 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The spirocyclic nature allows the compound to fit into binding sites effectively, potentially modulating or inhibiting their activity.
Key Mechanisms:
- Binding Affinity : The halogen substituents (bromo and fluoro) enhance binding through halogen bonding and other non-covalent interactions.
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes such as acetylcholinesterase, which is critical in neurodegenerative diseases.
Biological Activity
Research indicates that 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one has promising pharmacological properties:
- Anticancer Activity : Some studies suggest that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
- Neuroprotective Effects : Related compounds have been investigated for their ability to inhibit amyloid peptide aggregation, a hallmark of Alzheimer's disease.
- Antimicrobial Properties : There is emerging evidence that spirocyclic derivatives possess antimicrobial activities against certain bacterial strains.
Comparative Analysis
To better understand the uniqueness of 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Chloro-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one | Chlorine instead of Bromine | Moderate anticancer activity |
| 3-(4-Bromo-2-chlorophenyl)-1,4-diazaspiro[4.4]nonan-2-one | Combination of Bromine and Chlorine | Enhanced enzyme inhibition |
Study on Anticancer Activity
A study published in a peer-reviewed journal highlighted the cytotoxic effects of spirocyclic compounds on various cancer cell lines. The findings indicated that the compound could induce apoptosis through the activation of caspases, leading to cell death in cancerous cells .
Neuroprotective Effects Investigation
Research focusing on neurodegenerative diseases demonstrated that related spirocyclic compounds inhibited the aggregation of amyloid-beta peptides in vitro. This suggests a potential therapeutic role for 3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one in Alzheimer’s disease treatment .
Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of various spirocyclic derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial properties, suggesting a pathway for further development in antibiotic research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
